molecular formula C11H9BrO3 B13188437 3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione

3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione

Cat. No.: B13188437
M. Wt: 269.09 g/mol
InChI Key: NCNBQBVLVNPRTA-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione is an organic compound with the molecular formula C11H9BrO3 and a molecular weight of 269.09 g/mol . This compound is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an oxolane-2,5-dione moiety. It is primarily used in research and development projects due to its unique chemical properties .

Preparation Methods

The synthesis of 3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione typically involves the reaction of 3-bromo-4-methylbenzaldehyde with maleic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is utilized in biochemical assays and as a probe in molecular biology research.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Used in the development of new materials and in various industrial processes.

Mechanism of Action

The mechanism by which 3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione exerts its effects involves interactions with specific molecular targets. The bromine atom and the oxolane-2,5-dione moiety play crucial roles in its reactivity and binding properties. The pathways involved may include enzyme inhibition, receptor binding, or other molecular interactions depending on the context of its use .

Comparison with Similar Compounds

Similar compounds to 3-(3-Bromo-4-methylphenyl)oxolane-2,5-dione include:

  • 3-(4-Bromo-3-methylphenyl)oxolane-2,5-dione
  • 3-(4-Bromo-2-methylphenyl)oxolane-2,5-dione
  • 3-(3-Bromo-2-methylphenyl)oxolane-2,5-dione

These compounds share similar structural features but differ in the position of the bromine and methyl groups on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and applications .

Properties

Molecular Formula

C11H9BrO3

Molecular Weight

269.09 g/mol

IUPAC Name

3-(3-bromo-4-methylphenyl)oxolane-2,5-dione

InChI

InChI=1S/C11H9BrO3/c1-6-2-3-7(4-9(6)12)8-5-10(13)15-11(8)14/h2-4,8H,5H2,1H3

InChI Key

NCNBQBVLVNPRTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CC(=O)OC2=O)Br

Origin of Product

United States

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